2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a quinazolinone core substituted with an amino group and a trimethoxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 341.35 g/mol .
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is classified as a pharmacologically active compound due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.
The synthesis of 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 341.35 g/mol |
IUPAC Name | 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
InChI | InChI=1S/C17H19N3O4/c1-10-12(20)14(21)15(11-13(18)22)17(25)24-16(23)19/h10-11H,18H2,(H,22,24) |
InChI Key | ZGZBDSZKXFDQAW-UHFFFAOYSA-N |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one primarily involves its interaction with specific biological targets:
The chemical properties include stability under normal laboratory conditions but may vary depending on environmental factors such as light and temperature.
Relevant data on melting point or boiling point are not extensively documented but are critical for practical applications in synthesis and formulation.
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several potential applications:
This compound exemplifies the potential of quinazolinones in drug discovery and development due to their diverse biological activities and structural versatility.
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: 20542-97-6
CAS No.: